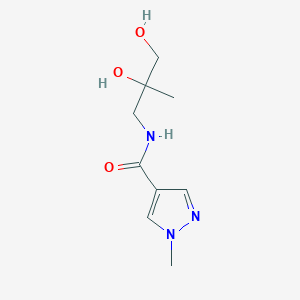![molecular formula C12H15NO5 B7579201 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7579201.png)
2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It belongs to the family of fenamate drugs and is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
Mecanismo De Acción
2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid inhibits the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid for lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the role of prostaglandins in various physiological processes. However, one limitation of 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid is its potential to cause gastrointestinal side effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid in cancer patients. Another area of interest is the potential use of 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, there is also a need for further research on the long-term safety and efficacy of 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid, particularly with regard to its potential to cause gastrointestinal side effects.
Métodos De Síntesis
The synthesis of 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This is then reacted with 2-amino-3-hydroxy-2-methylpropanoic acid to form 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. In addition, 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(17,11(15)16)7-13-10(14)8-5-3-4-6-9(8)18-2/h3-6,17H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDDNVOIEIDUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1OC)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)





![[3-Methyl-2-[2-(1-methylpiperidin-2-yl)ethylsulfanyl]imidazol-4-yl]methanol](/img/structure/B7579151.png)
![3-[(3,5-Dimethoxy-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579163.png)
![N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine](/img/structure/B7579173.png)
![3-[(3,5-Dimethylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579180.png)
![4-[[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7579187.png)

![N-[(5-bromothiophen-3-yl)methyl]-5-(methoxymethyl)-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7579211.png)
![3-[(3-Ethylthiophene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579212.png)